molecular formula C19H29F3N2O B4664601 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

Cat. No. B4664601
M. Wt: 358.4 g/mol
InChI Key: GBCWBDOTRGFMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol involves the selective blockade of the 5-HT3 receptor. This receptor is a ligand-gated ion channel that is primarily expressed in the central and peripheral nervous systems. By blocking this receptor, 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol inhibits the release of neurotransmitters such as serotonin, which can have downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol have been studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for the 5-HT3 receptor, with minimal activity at other receptors. In vivo studies have shown that the compound is able to cross the blood-brain barrier and selectively block the 5-HT3 receptor in the brain. This blockade has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol in lab experiments include its high selectivity for the 5-HT3 receptor, its ability to cross the blood-brain barrier, and its anxiolytic and antidepressant-like effects. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol. One potential direction is to investigate its potential therapeutic use in neurological disorders such as anxiety, depression, and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as dopamine and glutamate. Additionally, further studies are needed to optimize the synthesis method and improve the purity and yield of the compound.

Scientific Research Applications

2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the 5-HT3 receptor, which is involved in the regulation of serotonin neurotransmission. This receptor has been implicated in a range of neurological disorders, including anxiety, depression, and schizophrenia. Therefore, 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol has the potential to be used as a tool for studying the role of the 5-HT3 receptor in these disorders.

properties

IUPAC Name

2-[1-(3-methylbutyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29F3N2O/c1-15(2)7-9-24-11-10-23(14-18(24)8-12-25)13-16-3-5-17(6-4-16)19(20,21)22/h3-6,15,18,25H,7-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWBDOTRGFMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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